1,2,3-Tris(2-methylpropoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

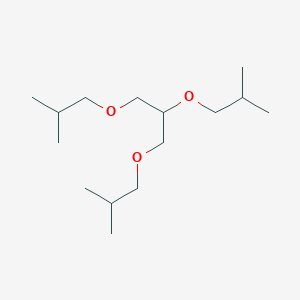

1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:

Temperature: 70-90°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Coatings and Adhesives

- Crosslinking Agent :

- Leather Treatment :

- Ink Formulation :

- Industrial Paints :

Performance Enhancements

The compound's ability to enhance performance can be summarized in the following table:

| Application Area | Performance Enhancement |

|---|---|

| Water-based coatings | Low-temperature crosslinking |

| Leather coatings | Improved resistance to chemicals and heat |

| Water-based inks | Enhanced detergent and wash resistance |

| Industrial paints | Increased adhesion on non-porous substrates |

Case Study 1: Water-Based Coatings

In a study examining the effects of various additives on water-based coatings, 1,2,3-Tris(2-methylpropoxy)propane was found to significantly improve adhesion properties when applied to non-porous substrates. The study demonstrated that coatings containing this compound exhibited superior performance compared to those without it.

Case Study 2: Leather Industry Applications

Research conducted on leather treatments indicated that the incorporation of this compound resulted in a marked improvement in the longevity of leather products exposed to high temperatures and moisture. The treated leather showed less degradation over time compared to untreated samples.

Case Study 3: Ink Resistance Testing

A comparative analysis of ink formulations revealed that inks containing this compound displayed enhanced resistance to washing and detergents. This property is particularly beneficial for printed materials used in outdoor settings or environments with high humidity.

Mechanism of Action

The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.

1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.

Uniqueness

1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

1,2,3-Tris(2-methylpropoxy)propane, also known as Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-], is a chemical compound with the molecular formula C13H28O3 and a CAS Registry Number of 16754-49-7. The compound features a central carbon atom bonded to three oxygen atoms, each connected to a 2-methylpropane group. This unique structure suggests potential biological activities and applications in various fields, including materials science and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This arrangement indicates that the compound may exhibit both hydrophobic and hydrophilic characteristics due to the presence of multiple ether linkages.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary data indicate low acute toxicity levels; however, further studies are required to assess chronic exposure effects and potential bioaccumulation in aquatic organisms. The Environmental Protection Agency (EPA) has highlighted similar compounds' environmental persistence and bioaccumulation potential, which raises concerns regarding their long-term ecological impacts .

Study on Ethers in Biological Systems

A comparative analysis involving various ethers demonstrated that structural modifications significantly influence biological activity. In one study, ethers with longer hydrocarbon chains exhibited enhanced antimicrobial properties compared to their shorter counterparts . This suggests that this compound may possess similar or enhanced biological activities due to its unique structure.

Interaction with Biological Membranes

Research has shown that certain ether compounds can interact with lipid membranes, potentially altering membrane fluidity and permeability. Such interactions could lead to increased cellular uptake of therapeutic agents or enhanced antimicrobial action by disrupting bacterial cell membranes . The implications for drug delivery systems are significant.

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Potential activity against bacteria (analog studies) |

| Toxicity | Low acute toxicity; further chronic studies needed |

| Membrane Interaction | Possible enhancement of drug delivery via membrane disruption |

Properties

CAS No. |

916135-31-4 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane |

InChI |

InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3 |

InChI Key |

CIDHFUQBCBSBRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(COCC(C)C)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.